De-O-methylacetovanillochromene

Beschreibung

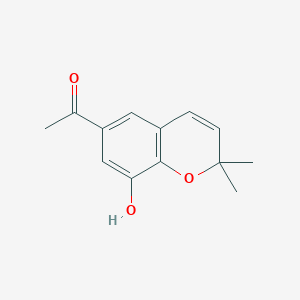

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(8-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)11(15)7-10/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQPPXFOPXPHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=C1)O)OC(C=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

De-O-methylacetovanillochromene: A Natural Product with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: De-O-methylacetovanillochromene Content Type: In-depth Technical Guide/Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, is a naturally occurring phenolic compound belonging to the chromene class of secondary metabolites. This guide provides a comprehensive overview of its origin, delineating it as a natural product rather than a synthetic analog. While detailed biological data for this specific compound remains the subject of ongoing research, this document collates available information on closely related chromene derivatives and their significant pharmacological activities. This guide also presents a putative synthetic pathway and discusses the broader therapeutic potential of the chromene scaffold, aiming to equip researchers and drug development professionals with a foundational understanding for future investigations.

Introduction: Natural Source vs. Synthetic Analog

This compound is a natural product. Its chemical structure, 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, and its classification under "Natural phenols" by chemical suppliers, strongly indicate its origin in nature. While a direct isolation from a specific species is not prominently documented in readily available literature, the closely related methoxy (B1213986) derivative, 6-acetyl-2,2-dimethyl-8-methoxychromene, has been isolated from the plant species Ageratina scorodonioides. The "De-O-methyl" prefix in the common name suggests that the target compound is a demethylated form of a naturally occurring methoxylated precursor, a common biochemical transformation in plants.

The chromene core is a prevalent scaffold in a vast array of natural products, many of which exhibit a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The presence of this privileged structure in this compound underscores its potential as a valuable lead compound in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Systematic Name | 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone |

| CAS Number | 67667-62-3 |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents |

Table 1: Physicochemical Properties of this compound.

Putative Synthetic Pathway

A potential synthetic workflow is outlined below:

Figure 1: Putative Synthetic Pathway for this compound. This diagram illustrates a potential synthesis route via the Pechmann condensation of 2,4-dihydroxyacetophenone and 3,3-dimethylacrylic acid.

Biological Activities of Related Chromene Derivatives

Direct experimental data on the biological activities of this compound is limited in publicly accessible databases. However, the extensive research on the chromene scaffold provides a strong basis for predicting its potential pharmacological profile. Chromene derivatives have been reported to exhibit a diverse range of biological effects, as summarized in Table 2.

| Biological Activity | Description |

| Anticancer | Chromene-containing compounds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. |

| Anti-inflammatory | Many natural and synthetic chromenes exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX). |

| Antimicrobial | The chromene nucleus is a common feature in compounds with activity against a broad spectrum of bacteria and fungi. |

| Antioxidant | The phenolic hydroxyl group present in many chromenes, including this compound, is a key structural feature for radical scavenging and antioxidant activity. |

Table 2: Reported Biological Activities of Chromene Derivatives.

Experimental Protocols for Biological Evaluation

To investigate the therapeutic potential of this compound, a series of in vitro and in vivo assays can be employed. The following are representative experimental protocols for key biological activities associated with the chromene scaffold.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound or a known inhibitor (e.g., celecoxib) for a specified time.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin (B15479496) Measurement: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated.

Signaling Pathways

The diverse biological activities of chromene derivatives are often attributed to their interaction with various cellular signaling pathways. A generalized logical relationship for the potential mechanism of action is depicted below.

Figure 2: Potential Signaling Pathways. This diagram illustrates the potential interactions of this compound with key cellular signaling pathways, leading to its predicted biological effects.

Conclusion and Future Directions

This compound is a naturally derived chromene with significant, yet largely unexplored, therapeutic potential. Its structural similarity to other bioactive natural products suggests that it may possess valuable pharmacological properties. This guide provides a foundational framework for initiating research into this promising compound.

Future research should focus on:

-

Isolation and Characterization: Definitive isolation of this compound from a natural source to confirm its origin and enable comprehensive structural elucidation.

-

Biological Screening: A broad-based screening of its biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antioxidant assays.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms and cellular signaling pathways modulated by this compound.

-

Synthesis Optimization: Development of an efficient and scalable synthetic route to provide a reliable source of the compound for extensive preclinical and clinical studies.

The exploration of this compound represents a compelling avenue for the discovery of novel therapeutic agents.

A Technical Guide to the Preliminary Biological Screening of De-O-methylacetovanillochromene and Related Chromene Analogs

Disclaimer: This document provides a comprehensive overview of established methodologies for the preliminary biological screening of chromene derivatives. Due to the limited availability of specific research data on De-O-methylacetovanillochromene (CAS No. 67667-62-3)[1], the experimental protocols, data tables, and potential mechanisms of action described herein are based on studies of structurally related chromene compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals to design and execute a preliminary biological evaluation of this compound.

Introduction

Chromenes, constituting a benzopyran system, are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules.[2] The chromene scaffold is considered a "privileged structure" in medicinal chemistry due to the diverse and significant pharmacological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, antioxidant, anti-inflammatory, antiviral, and anticoagulant properties, among others.[2] The versatility of the chromene nucleus allows for substitutions at various positions, leading to a wide array of derivatives with potentially enhanced biological profiles.[2] This technical guide outlines a systematic approach to the preliminary biological screening of this compound, a specific chromene derivative, by detailing the experimental protocols and data analysis methods commonly employed for this class of compounds.

Anticancer Activity Screening

The cytotoxic potential of novel compounds is a primary focus of anticancer drug discovery. For chromene derivatives, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50).[3]

Data Presentation: Cytotoxicity of Chromene Derivatives

The following table summarizes representative IC50 values for a hypothetical chromene derivative against a panel of human cancer cell lines, based on data reported for similar compounds.[4][5][6]

| Cancer Cell Line | Tissue of Origin | Representative IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |

| HT-29 | Colorectal Adenocarcinoma | 18.3 ± 2.8 |

| HepG2 | Hepatocellular Carcinoma | 10.8 ± 1.9 |

| A549 | Lung Carcinoma | 32.1 ± 4.2 |

| HCT116 | Colon Carcinoma | 12.5 ± 1.7 |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step method for determining the cytotoxic effects of a test compound on cancer cell lines.[3][4]

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, HepG2, HT-29) are maintained in an appropriate culture medium such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]

-

Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell adherence.[4]

-

-

Compound Preparation and Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Working solutions are prepared by serially diluting the stock solution with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[4]

-

The culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a blank control (medium only) are included.[4]

-

-

Incubation and Assay Procedure:

-

The plates are incubated for 48 hours.[4]

-

Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[4]

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan (B1609692) crystals.[4]

-

-

Data Acquisition and Analysis:

-

The absorbance is measured at 570 nm using a microplate reader.[4]

-

Cell viability is calculated as a percentage relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

-

Mandatory Visualizations

Antimicrobial Activity Screening

The antimicrobial properties of chromene derivatives are well-documented.[7] Preliminary screening typically involves assessing the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Chromene Derivatives

The following table presents representative data for the antimicrobial activity of a hypothetical chromene derivative, including the diameter of the zone of inhibition and the Minimum Inhibitory Concentration (MIC).

| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 18 ± 1.5 | 62.5 |

| Bacillus subtilis | Gram-positive | 20 ± 1.2 | 31.25 |

| Escherichia coli | Gram-negative | 14 ± 1.0 | 125 |

| Pseudomonas aeruginosa | Gram-negative | 12 ± 0.8 | 250 |

Experimental Protocols

This method provides a qualitative assessment of antimicrobial activity.[7][8]

-

Media Preparation and Inoculation:

-

Nutrient agar (B569324) is prepared, sterilized, and poured into sterile Petri plates.

-

A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly swabbed over the agar surface.[8]

-

-

Well Preparation and Compound Application:

-

Wells of a 6 mm diameter are aseptically punched into the agar.[8]

-

A specific volume of the test compound solution (at a defined concentration) is added to each well.

-

A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

-

Incubation and Measurement:

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the clear zone of inhibition around each well is measured in millimeters.

-

This method determines the lowest concentration of a compound that inhibits visible microbial growth.[9]

-

Preparation:

-

Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculation:

-

Each well is inoculated with a standardized microbial suspension.

-

-

Incubation and Observation:

-

The plate is incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.[8]

-

Mandatory Visualization

Antioxidant Activity Screening

Antioxidant assays are crucial for evaluating a compound's ability to neutralize free radicals, which are implicated in various diseases. Common in-vitro methods include the DPPH and FRAP assays.[10]

Data Presentation: Antioxidant Capacity of Chromene Derivatives

The following table shows representative antioxidant activity data for a hypothetical chromene derivative.

| Assay | Parameter | Result |

| DPPH Radical Scavenging | IC50 (µg/mL) | 45.2 ± 3.1 |

| Ferric Reducing Antioxidant Power (FRAP) | Ascorbic Acid Equivalents (µM/mg) | 150.8 ± 12.5 |

Experimental Protocols

This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical.[8]

-

Reaction Mixture: A solution of DPPH in methanol (B129727) is prepared.[8]

-

Compound Addition: Different concentrations of the test compound are added to the DPPH solution. A control (DPPH solution without the test compound) is included.[8]

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[8]

-

Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.[8]

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8]

-

FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.[8]

-

Reaction: The test compound is mixed with the FRAP reagent and incubated.

-

Measurement: The formation of a colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.[11]

Mandatory Visualization

Anti-inflammatory Activity Screening

In-vitro anti-inflammatory assays are used to screen compounds for their potential to mitigate inflammatory responses. Protein denaturation is a well-documented cause of inflammation, making the albumin denaturation assay a relevant screening method.[12]

Data Presentation: Anti-inflammatory Activity of Chromene Derivatives

The following table presents hypothetical data on the anti-inflammatory activity of a chromene derivative.

| Assay | Concentration (µg/mL) | % Inhibition |

| Albumin Denaturation | 100 | 45.8 ± 3.5 |

| 250 | 68.2 ± 4.1 | |

| 500 | 85.3 ± 5.2 |

Experimental Protocol: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein.[12]

-

Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

-

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.

-

Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

-

Analysis: The percentage inhibition of protein denaturation is calculated relative to a control (without the test compound). Diclofenac sodium is often used as a standard reference drug.[12]

Mandatory Visualization

Conclusion

The preliminary biological screening of this compound, guided by the established activities of related chromene analogs, presents a promising avenue for the discovery of novel therapeutic agents. The protocols and frameworks detailed in this guide provide a systematic approach to evaluating its potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Positive results from these initial in-vitro screenings would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) analysis, and eventual progression to in-vivo models to validate its therapeutic potential.

References

- 1. realgenelabs.com [realgenelabs.com]

- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. islandscholar.ca [islandscholar.ca]

- 8. benchchem.com [benchchem.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: De-O-methylacetovanillochromene (CAS Number: 67667-62-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-O-methylacetovanillochromene, with the CAS number 67667-62-3, is a polyketide-derived natural product. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, and detailed experimental protocols for its isolation. While direct biological activity data for this specific compound is limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers investigating its potential applications.

Chemical and Physical Properties

This compound, also known as 6-Acetyl-8-hydroxy-2,2-dimethyl-2H-chromene or 1-(8-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, is a crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67667-62-3 | |

| Molecular Formula | C₁₃H₁₄O₃ | |

| Molecular Weight | 218.25 g/mol | |

| Appearance | White crystals | [1] |

| Melting Point | 147.3 - 148.9 °C | [1] |

| Boiling Point | Not determined | |

| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297), and n-hexane (qualitative) | [1] |

Spectral Data

Safety and Handling

A comprehensive Safety Data Sheet (SDS) provides the following hazard information:

GHS Classification:

-

Acute toxicity, Oral (Category 4), H302

-

Skin irritation (Category 2), H315

-

Eye irritation (Category 2A), H319

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335

GHS Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Isolation of this compound from Tithonia diversifolia

The following protocol is based on the methodology described for the isolation of the compound from the stem of Tithonia diversifolia.[1]

4.1.1. Extraction

-

Air-dry and grind the stem material of Tithonia diversifolia.

-

Macerate the ground material with methanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

4.1.2. Fractionation

-

Perform liquid-liquid fractionation of the crude methanol extract.

-

Sequentially partition the extract with n-hexane and then with ethyl acetate.

-

Concentrate the ethyl acetate fraction to yield the crude ethyl acetate extract containing this compound.

4.1.3. Purification

-

Subject the crude ethyl acetate extract to Vacuum Liquid Chromatography (VLC).

-

Further purify the relevant fractions using Gravity Column Chromatography (GCC).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Combine the pure fractions and crystallize to obtain white crystals of this compound.

Caption: Isolation workflow from Tithonia diversifolia.

Synthesis

Biological Activity

This compound has been isolated from plant sources such as Tithonia diversifolia and Centaurea solstitialis L.. While extracts of Tithonia diversifolia have been reported to possess various biological activities including biofumigant, anti-viral, insecticidal, antidiabetic, and antioxidant properties, the specific contribution of this compound to these effects has not been elucidated.[1] Further research is required to determine the pharmacological profile of this compound.

Conclusion

This compound is a natural product with well-defined chemical and physical properties. This guide provides essential information for its handling, isolation, and characterization. The lack of extensive biological activity data presents a clear opportunity for future research to explore its therapeutic potential. The provided experimental framework for isolation can serve as a starting point for obtaining the compound for such investigations.

References

De-O-methylacetovanillochromene: An Inquiry into its Therapeutic Potential

An extensive review of current scientific literature reveals a notable absence of research on the potential therapeutic targets and biological activities of De-O-methylacetovanillochromene. While the chemical structure and basic identifiers of this compound are known, its pharmacological profile remains uncharacterized in publicly accessible databases and scientific publications.

This compound is cataloged with the following basic chemical information:

Despite a thorough search for its mechanism of action, biological activity, and potential therapeutic applications, no relevant studies were identified. The scientific community has yet to publish research detailing its interactions with biological systems, its potential efficacy in disease models, or the signaling pathways it may modulate.

Consequently, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its mechanism of action, is not feasible at this time. The absence of foundational research precludes any meaningful analysis of its therapeutic potential.

Further investigation into this compound and its derivatives is warranted to uncover any potential pharmacological properties. Future studies would need to focus on initial in vitro and in vivo screening to identify any biological activity. Should such activity be observed, subsequent research could then delineate its mechanism of action and identify specific molecular targets. Until such research is conducted and published, the therapeutic potential of this compound remains an open question.

References

Introduction

Chromene derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, make them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of chromene derivatives, with a focus on structures related to De-O-methylacetovanillochromene. While specific data on this compound (C13H14O3, MW: 218.3) is limited in publicly available literature, this guide will utilize data from closely related and well-studied chromene analogues to provide a comprehensive and technically detailed resource for researchers, scientists, and drug development professionals.

Synthesis of Chromene Derivatives

The synthesis of the chromene scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. A common and efficient approach involves the condensation of salicylaldehydes with various reaction partners.

One versatile method for the synthesis of 2,2-dimethyl-2H-chromenes involves the reaction of a substituted phenol (B47542) with 3-chloro-3-methyl-1-butyne (B142711) in the presence of a base. A more general and widely applicable method is the reaction of salicylaldehyde (B1680747) derivatives with α,β-unsaturated ketones or compounds containing an active methylene (B1212753) group, often catalyzed by a base like piperidine (B6355638) or an organocatalyst.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4H-chromene Derivatives

This protocol describes a one-pot, three-component synthesis of 2-amino-4H-chromene derivatives, a common and efficient method for generating a library of chromene compounds.[3][4]

Materials:

-

Substituted salicylaldehyde

-

An active methylene compound (e.g., dimedone, ethyl acetoacetate)

-

Catalyst (e.g., piperidine, DABCO)

-

Solvent (e.g., ethanol, water)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of the substituted salicylaldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add the active methylene compound (1 mmol).

-

Add a catalytic amount of the base (e.g., 10 mol% piperidine).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Chromene derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their key pharmacological effects, with quantitative data presented in tabular format for ease of comparison.

Anticancer Activity

A significant body of research has focused on the anticancer potential of chromene derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often with IC50 values in the micromolar range.[2][3][5] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]

Table 1: Anticancer Activity of Selected Chromene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 13 (a 2,2-dimethyl-2H-chromene derivative) | MCF-7 (Breast) | 50 | [2] |

| Chromene C1 | MDA-MB-231 (Triple-Negative Breast) | ~10 | [5] |

| Chromene C2 | MDA-MB-231 (Triple-Negative Breast) | ~15 | [5] |

| Compound 4c (a 4-aryl-4H-chromene-3-carbonitrile) | HT-29 (Colon) | >50 | [7] |

| Compound 4v (a 4-aryl-4H-chromene-3-carbonitrile) | HT-29 (Colon) | ~40 (at 50 µM, 80% inhibition) | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8][9]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (chromene derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Chromene derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[10][11][12] Their antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected Chromene Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dihydropyrano[c]chromenes | Gram-positive bacteria | Significant activity | [11] |

| 2H-Chromene-3-carboxamides | Staphylococcus aureus | Moderate to good | [12] |

| 2H-Chromene-3-carboxamides | Escherichia coli | Moderate | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Test compound (chromene derivative)

-

Positive control antibiotic

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no antimicrobial agent), and a sterility control (broth only).

-

Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity

Many chromene derivatives exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals.[13][14] The antioxidant capacity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected Chromene Derivatives

| Compound Class | Assay | IC50 (µg/mL) | Reference |

| 4H-Chromenes | DPPH radical scavenging | Good activity | [13] |

| 4-Hydroxy-chromene-2-one derivatives | DPPH radical scavenging | 6.05 - 24.17 (for most active compounds) | [14] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.[15][16][17]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

Test compound (chromene derivative)

-

Standard antioxidant (e.g., ascorbic acid)

-

Methanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound and the standard antioxidant in methanol.

-

In a test tube or a 96-well plate, mix a fixed volume of the DPPH solution with different concentrations of the test compound or standard.

-

Prepare a control sample containing the DPPH solution and methanol only.

-

Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological activities of chromene derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms

In the context of cancer, chromene derivatives have been shown to interfere with several critical cellular processes.

-

Inhibition of Protein Kinases: Certain chromene derivatives act as inhibitors of protein kinases that are often dysregulated in cancer. For instance, some 4-aryl-4H-chromene-3-carbonitrile derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[7][18] Other chromenes have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy.[3][19]

-

Disruption of Microtubule Dynamics: Some chromene analogues, such as Crolibulin™ (EPC2407), function as microtubule-disrupting agents.[5][6] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[5]

-

Induction of Apoptosis: A common mechanism of action for many anticancer chromenes is the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][20]

Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized chromene derivatives typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.

Conclusion

This compound and its related chromene derivatives represent a promising class of compounds with a broad spectrum of biological activities. While further research is needed to fully elucidate the therapeutic potential of this compound itself, the extensive data available for the broader class of chromenes provides a strong foundation for future investigations. The synthetic accessibility of the chromene scaffold, coupled with its diverse pharmacological profile, ensures that it will remain an area of active research in the quest for novel and effective therapeutic agents. This guide provides the necessary technical information and protocols to aid researchers in their exploration of this fascinating and important class of heterocyclic compounds.

References

- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]

- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromenes: potential new chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. ajrconline.org [ajrconline.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Novel Chromene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel chromene compounds, a class of oxygen-containing heterocyclic molecules of significant interest in medicinal chemistry. Chromenes are widely found in nature and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This document details the methodologies for both the synthesis and isolation from natural sources, presents key quantitative data for easy comparison, and visualizes complex experimental workflows and biological pathways.

Discovery of Novel Chromene Compounds

The discovery of new chromene derivatives is pursued through two primary avenues: isolation from natural sources and chemical synthesis.

1.1. Isolation from Natural Sources

Chromene scaffolds are integral to a variety of natural products, including alkaloids, tocopherols, flavonoids, and anthocyanins.[2][3] Plants are a rich source of these compounds, where they contribute to the plant's defense mechanisms and pigmentation.[3] The isolation of chromenes from natural sources typically involves extraction, followed by bioassay-guided fractionation to identify and purify the active compounds.[4]

-

Extraction: The initial step involves the extraction of metabolites from the plant material using solvents of varying polarity.

-

Fractionation: The crude extract is then subjected to chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to separate the mixture into fractions.

-

Isolation and Characterization: Bioactive fractions are further purified to isolate individual compounds. The structure of the purified chromene is then elucidated using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).[5][6]

An example of this process is the bioassay-guided fractionation of the methanol (B129727) extract of Psorothamnus fremontii, which led to the isolation of three new chromene derivatives with antimicrobial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[4]

1.2. Chemical Synthesis of Novel Chromene Derivatives

Chemical synthesis offers the advantage of creating novel chromene structures with tailored properties that may not be found in nature. Multi-component reactions (MCRs) are a particularly efficient and environmentally friendly approach for synthesizing chromene derivatives.[1][5] These one-pot reactions involve the combination of three or more reactants to form a complex product, minimizing waste and simplifying the purification process.[7][8]

Common synthetic strategies often involve the reaction of a phenol (B47542), an active methylene (B1212753) compound, and an aldehyde.[9] The use of various catalysts, including green and reusable options, can enhance the reaction efficiency and yield.[10] Microwave-assisted synthesis is another green chemistry approach that can accelerate the synthesis of chromene derivatives.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines typical experimental protocols for the synthesis and characterization of novel chromene compounds.

2.1. General Procedure for the Synthesis of 4H-Chromene Derivatives via Multi-Component Reaction

A common method for synthesizing 4H-chromene derivatives involves a one-pot, three-component condensation reaction.[9]

-

Reactants: A mixture of a phenol (e.g., resorcinol), an aryl aldehyde, and a methylene-active derivative (e.g., malononitrile) is prepared.

-

Solvent and Catalyst: The reactants are typically dissolved in a suitable solvent such as ethanol, and a catalytic amount of a base like piperidine (B6355638) is added.

-

Reaction Conditions: The reaction mixture is refluxed for a specific period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by TLC.[5]

-

Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a solvent like ethanol, and then recrystallized to obtain the pure crystalline chromene derivative.[5]

2.2. Characterization of Novel Chromene Compounds

The structural elucidation of newly synthesized or isolated chromene compounds is performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[5][6][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as -OH, -NH₂, -CN, and C=O.[5]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.[5][12]

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which helps in confirming the molecular formula.[6][12]

Quantitative Data on Novel Chromene Compounds

The biological activity and synthetic efficiency of novel chromene compounds are quantified to assess their potential. The following tables summarize key quantitative data from recent studies.

Table 1: Synthesis Yields of Novel Chromene Derivatives

| Compound ID | Synthesis Method | Yield (%) | Reference |

| 4a | Multi-component reaction | 75 | [5] |

| 4b | Multi-component reaction | 67 | [5] |

| 7f | Molecular hybridization | Not Specified | [13][14] |

| 7g | Molecular hybridization | Not Specified | [13][14] |

Table 2: Anticancer Activity of Novel Chromene Derivatives (IC₅₀ in µM)

| Compound ID | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | HT-29 (Colon) | MDA-MB-231 (TNBC) | Hs578T (TNBC) | Reference |

| 2 | - | - | - | < Doxorubicin | - | - | [15] |

| 5 | > Doxorubicin | - | - | - | - | - | [15] |

| 4a | 0.3 - 2 | 0.3 - 2 | 0.3 - 2 | - | - | - | [5] |

| 4b | 0.3 - 2 | 0.3 - 2 | 0.3 - 2 | - | - | - | [5] |

| 4c | 0.3 - 2 | 0.3 - 2 | 0.3 - 2 | - | - | - | [5] |

| 7c | 0.3 - 2 | 0.3 - 2 | 0.3 - 2 | - | - | - | [5] |

| 7f | > Cisplatin | > Cisplatin | > Cisplatin | - | - | - | [13][14] |

| 7g | > Cisplatin | > Cisplatin | > Cisplatin | - | - | - | [13][14] |

| C1 | - | No effect | - | - | Significant inhibition | Significant inhibition | [9] |

| C2 | - | No effect | - | - | Significant inhibition | Significant inhibition | [9] |

Table 3: Antimicrobial Activity of Novel Chromene Derivatives (MIC in µg/mL)

| Compound ID | Staphylococcus aureus | MRSA | Gram-positive bacteria | Gram-negative bacteria | Fungi | Reference |

| 1 | 2.7 - 12.0 | 2.7 - 12.0 | - | - | - | [4] |

| 2 | 2.7 - 12.0 | 2.7 - 12.0 | - | - | - | [4] |

| 3 | 2.7 (IC₅₀) | 3.0 (IC₅₀) | - | - | - | [4] |

| 4b | - | - | 0.007 - 3.9 | 0.007 - 3.9 | 0.007 - 3.9 | [5] |

| 4c | - | - | 0.007 - 3.9 | 0.007 - 3.9 | 0.007 - 3.9 | [5] |

| 13e | - | - | 0.007 - 3.9 | 0.007 - 3.9 | 0.007 - 3.9 | [5] |

| 13i | - | - | 0.007 - 3.9 | 0.007 - 3.9 | 0.007 - 3.9 | [5] |

Visualizing Workflows and Signaling Pathways

Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations of a typical experimental workflow for chromene synthesis and a conceptual representation of a biological pathway modulated by chromene compounds.

4.1. Experimental Workflow for Multi-Component Synthesis of 4H-Chromenes

Caption: A typical workflow for the synthesis and purification of 4H-chromene derivatives.

4.2. Conceptual Diagram of Chromene-Induced Apoptosis

Some novel chromene derivatives have been shown to induce apoptosis in cancer cells.[9] The diagram below illustrates a simplified, conceptual overview of the extrinsic apoptotic pathway that can be activated by such compounds.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Chapter - Naturally Occurring Chromene Containing Molecules and their Isolation Protocols | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. islandscholar.ca [islandscholar.ca]

- 7. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]

- 8. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of Chromene Derivatives, chromeno[2,3-d][1,3]oxazine derivatives, and chromeno[2,3-d]pyrimidine derivatives [ejchem.journals.ekb.eg]

- 13. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, h CAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

theoretical mechanism of action for De-O-methylacetovanillochromene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of De-O-methylacetovanillochromene. Despite a comprehensive search of available scientific literature, there is a significant lack of data regarding the theoretical mechanism of action, quantitative biological activity, and detailed experimental protocols for this compound. This compound has been identified as a natural product isolated from the roots of Eurycoma longifolia. However, the primary study detailing its isolation did not report any significant biological activity for this specific compound, focusing instead on other constituents with potent cytotoxic and antimalarial properties. Consequently, the core requirements for a detailed technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational research in the public domain.

Introduction

This compound is a chemical compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.3 g/mol . Its Chemical Abstracts Service (CAS) registry number is 67667-62-3. The compound is classified as a chromene derivative, a class of compounds that has garnered interest in medicinal chemistry for their diverse biological activities. This guide serves to consolidate the currently available information on this compound and to highlight the existing knowledge gaps that present opportunities for future research.

Known Scientific Context: Isolation from Eurycoma longifolia

The sole significant mention of this compound in the scientific literature to date is in a 2004 study published in Bioorganic & Medicinal Chemistry titled "Cytotoxic and antimalarial constituents from the roots of Eurycoma longifolia".[1]

Overview of the Study

This comprehensive study involved the isolation and characterization of sixty-five compounds from the roots of Eurycoma longifolia, a plant traditionally used in Southeast Asian medicine. The researchers screened these isolates for a range of biological activities, including:

-

Cytotoxicity: Assessed against human lung carcinoma (A-549) and human breast cancer (MCF-7) cell lines.

-

Anti-HIV Activity: Evaluated for potential inhibitory effects against the human immunodeficiency virus.

-

Antimalarial Activity: Tested against the resistant strain of Plasmodium falciparum.

This compound was one of the sixty-five compounds successfully isolated and identified. However, the published study does not present any specific quantitative data for its cytotoxic, anti-HIV, or antimalarial activities. The authors of the study highlighted other compounds that demonstrated strong biological effects, suggesting that this compound likely exhibited weak or no activity in the performed assays.

Gap in Knowledge: Mechanism of Action and Biological Data

A thorough investigation of scientific databases and literature reveals no published studies detailing the theoretical or experimentally determined mechanism of action of this compound. As a result, there is no information on its potential molecular targets, signaling pathway interactions, or pharmacological effects.

Quantitative Data

There is no publicly available quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, binding affinities, or other dose-response relationships for this compound.

Experimental Protocols

Due to the absence of studies focusing on the biological activity of this compound, there are no specific experimental protocols for its synthesis, purification, or biological evaluation to report.

Future Research Directions

The current lack of information on this compound presents a clear opportunity for novel research. The following areas represent potential avenues for investigation:

-

Chemical Synthesis and Analog Development: Development of a robust synthetic route to this compound would enable the production of sufficient quantities for comprehensive biological screening and the creation of structural analogs to explore structure-activity relationships.

-

Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including various cancer cell lines, microbial strains, and enzyme assays, could uncover previously unknown activities. The workflow for such a screening process is conceptually outlined below.

Caption: Conceptual workflow for future research on this compound.

-

Computational Modeling: In the absence of experimental data, computational studies, such as molecular docking and pharmacokinetic (ADMET) prediction, could be employed to predict potential biological targets and drug-like properties of this compound. This could help to prioritize future experimental investigations.

Conclusion

References

In Silico Prediction of De-O-methylacetovanillochromene Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-O-methylacetovanillochromene, a phenolic compound, presents a scaffold with potential for diverse biological activities. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, addressing a critical step in early-stage drug discovery and development. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications and assess its drug-likeness. We will explore a complete workflow, from target identification and molecular docking to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide is intended to serve as a practical manual for researchers aiming to leverage computational tools to accelerate the investigation of novel chemical entities.

Introduction to In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is a long and arduous process, with high attrition rates often attributed to unforeseen issues with efficacy and safety. In silico methods, which utilize computational simulations, have emerged as indispensable tools in modern drug discovery to mitigate these risks.[1][2] By predicting the biological activity and pharmacokinetic properties of a compound before it is synthesized or tested in the lab, researchers can prioritize candidates with a higher probability of success, thereby saving considerable time and resources.[1][2]

This guide focuses on a hypothetical in silico evaluation of this compound. Phenolic compounds, as a class, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] This inherent potential makes this compound an interesting candidate for computational screening against relevant biological targets.

The workflow presented herein will follow a logical progression, beginning with the identification of potential protein targets and culminating in an assessment of the compound's overall drug-like properties.

Proposed In Silico Workflow

The comprehensive in silico analysis of this compound will be conducted in a stepwise manner, as illustrated in the workflow diagram below. This process is designed to provide a holistic view of the compound's potential bioactivity and druggability.

Methodologies and Experimental Protocols

This section details the protocols for the key in silico experiments proposed in the workflow.

Compound Preparation

Accurate representation of the ligand is fundamental for reliable in silico predictions.

-

Protocol 3.1.1: 2D to 3D Structure Conversion and Energy Minimization

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem, ChEMBL). The molecular formula is C13H14O3.[6]

-

Utilize a molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch) to generate the 3D coordinates of the molecule.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy, stable conformation.

-

Save the optimized structure in a standard format such as .mol2 or .sdf for subsequent analyses.

-

Target Identification

Identifying the most probable biological targets of a novel compound is a crucial first step.

-

Protocol 3.2.1: In Silico Target Prediction

-

Employ a reverse docking or pharmacophore-based screening tool (e.g., SwissTargetPrediction, PharmMapper, TargetHunter).[7][8]

-

Submit the 3D structure of this compound to the server.

-

The software will screen the compound against a database of known protein structures and predict a ranked list of potential targets based on structural and chemical similarity to known ligands.[7][9]

-

Analyze the list of predicted targets, prioritizing those with high scores and biological relevance to diseases of interest (e.g., inflammation, cancer). Phenolic compounds are known to target enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases.[3][10]

-

Molecular Docking

Molecular docking predicts the binding affinity and orientation of a ligand to its target protein.[11][12]

-

Protocol 3.3.1: Protein and Ligand Preparation for Docking

-

Protein Preparation:

-

Download the 3D structure of the selected target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

-

Define the binding site or active site of the protein. This can be determined from the location of a co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

Convert both the prepared protein and ligand files to the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

-

-

-

Protocol 3.3.2: Docking Simulation

-

Utilize a molecular docking program (e.g., AutoDock Vina, Glide, GOLD).[13]

-

Define the search space (grid box) encompassing the active site of the target protein.

-

Execute the docking simulation. The software will generate multiple binding poses of the ligand within the active site and calculate a binding affinity score for each pose.[14]

-

Analyze the results, focusing on the pose with the lowest binding energy (most favorable). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[15][16]

-

Protocol 3.4.1: QSAR Model Development and Prediction

-

Data Collection: Curate a dataset of compounds with known biological activity against the target of interest. This data can be obtained from databases like ChEMBL.

-

Descriptor Calculation: For each compound in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, 2D and 3D fingerprints).

-

Model Building: Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) to build a model that correlates the descriptors with the biological activity.[15][17]

-

Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.[18]

-

Prediction for this compound: Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

-

ADMET Prediction

Early assessment of a compound's ADMET properties is crucial to avoid late-stage drug development failures.[1][19]

-

Protocol 3.5.1: In Silico ADMET Profiling

-

Utilize online web servers or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).[20]

-

Input the structure of this compound.

-

The software will predict a range of properties, including:

-

Absorption: Gastrointestinal absorption, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, hepatotoxicity, mutagenicity.

-

-

Analyze the predicted ADMET profile to assess the drug-likeness of the compound.

-

Data Presentation and Interpretation

All quantitative data generated from the in silico analyses should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Target Prediction Results for this compound

| Rank | Predicted Target | Target Class | Prediction Score | Rationale for Investigation |

| 1 | Cyclooxygenase-2 (COX-2) | Oxidoreductase | 0.85 | Key enzyme in inflammation; common target for phenolic compounds. |

| 2 | 5-Lipoxygenase (5-LOX) | Oxidoreductase | 0.79 | Involved in inflammatory pathways. |

| 3 | Mitogen-activated protein kinase 14 (p38 MAPK) | Kinase | 0.72 | Implicated in inflammatory and cancer signaling. |

| 4 | B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulator | 0.68 | Potential anti-cancer target. |

| 5 | Superoxide Dismutase (SOD) | Oxidoreductase | 0.65 | Key enzyme in antioxidant defense. |

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

| COX-2 | -9.2 | Ser530, Tyr385, Arg120 | Hydrogen bond, Pi-Alkyl |

| 5-LOX | -8.5 | His367, His372, Leu368 | Pi-Alkyl, Pi-Sigma |

| p38 MAPK | -7.8 | Lys53, Met109, Asp168 | Hydrogen bond, Hydrophobic |

| Bcl-2 | -8.1 | Arg146, Tyr108, Gly145 | Hydrogen bond, Pi-Pi Stacked |

| SOD | -6.9 | His46, His48, His120 | Hydrogen bond |

Table 3: Hypothetical Predicted Bioactivity from QSAR Model

| Target Protein | Predicted Activity (e.g., pIC50) | Confidence Score |

| COX-2 | 7.5 | 0.82 |

| 5-LOX | 7.1 | 0.78 |

Table 4: Hypothetical In Silico ADMET Profile of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Good oral bioavailability expected. |

| P-gp Substrate | No | Low probability of efflux. |

| Distribution | ||

| BBB Permeability | Yes | Potential for CNS activity. |

| Plasma Protein Binding | ~90% | Moderate to high binding. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate. |

| Toxicity | ||

| hERG Inhibition | Low risk | Low cardiotoxicity potential. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

| Mutagenicity | Non-mutagen | Low genotoxicity risk. |

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different components of the study can aid in understanding the overall strategy.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. The hypothetical results presented suggest that this compound may possess promising anti-inflammatory and anti-cancer properties with a favorable pharmacokinetic profile.

It is imperative to emphasize that in silico predictions are theoretical and must be validated through experimental assays.[21][22][23] The findings from this computational workflow provide a strong rationale for prioritizing this compound for synthesis and subsequent in vitro and in vivo testing. Future experimental work should focus on validating the predicted targets and assessing the compound's efficacy in relevant disease models. The integration of computational and experimental approaches, as detailed in this guide, represents a powerful paradigm for accelerating the discovery of novel therapeutics.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. audreyli.com [audreyli.com]

- 3. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. realgenelabs.com [realgenelabs.com]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. neovarsity.org [neovarsity.org]

- 16. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sddn.es [sddn.es]

- 18. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

- 23. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of De-O-methylacetovanillochromene from Vanillin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chromenes are a class of heterocyclic compounds widely found in nature and are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities.[1] Vanillin (B372448), a readily available and bio-sourced phenolic aldehyde, serves as an excellent starting material for the synthesis of various valuable derivatives.[2] This document provides detailed protocols for a proposed two-step synthesis of a de-O-methylacetovanillochromene derivative, specifically 3-acetyl-6,7-dihydroxy-2H-chromene, starting from vanillin. The synthesis involves an initial formation of a chromene ring via a Baylis-Hillman type reaction, followed by the demethylation of the methoxy (B1213986) group.

Application Note 1: Synthesis of 3-Acetyl-7-hydroxy-6-methoxy-2H-chromene

This protocol details the one-pot synthesis of 3-acetyl-7-hydroxy-6-methoxy-2H-chromene from vanillin and methyl vinyl ketone. The reaction proceeds through a base-catalyzed conjugate addition followed by an intramolecular aldol-type cyclization.[3] The phenolic hydroxyl group of vanillin is essential for the cyclization step.

Experimental Protocol:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.35 g, 12 mmol).

-

Add 20 mL of a 1:1 mixture of chloroform (B151607) (CHCl₃) and water.[3]

-

Stir the mixture at room temperature until all solids are dissolved.

-

-

Addition of Reagent:

-

Slowly add methyl vinyl ketone (MVK) (1.05 mL, 12.5 mmol) to the reaction mixture dropwise over 10 minutes using a syringe.

-

-

Reaction Conditions:

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. The disappearance of the vanillin spot indicates the completion of the reaction.

-

-

Work-up and Purification:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add 20 mL of dichloromethane (B109758) (DCM) and 20 mL of water.

-

Separate the organic layer. Extract the aqueous layer twice with 15 mL of DCM.

-

Combine the organic layers and wash with 20 mL of 1 M HCl, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (starting from 9:1) to yield the pure 3-acetyl-7-hydroxy-6-methoxy-2H-chromene.

-

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio | Theoretical Yield (g) |

| Vanillin | 152.15 | 1.52 g | 10 | 1.0 | - |

| Methyl Vinyl Ketone | 70.09 | 1.05 mL (0.88 g) | 12.5 | 1.25 | - |

| DABCO | 112.17 | 1.35 g | 12 | 1.2 | - |

| 3-Acetyl-7-hydroxy-6-methoxy-2H-chromene | 220.22 | - | - | - | 2.20 |

Expected Yield: 60-75% based on similar reported reactions.[3]

Application Note 2: De-O-methylation to Synthesize 3-Acetyl-6,7-dihydroxy-2H-chromene

This protocol describes the cleavage of the aryl methyl ether in 3-acetyl-7-hydroxy-6-methoxy-2H-chromene to yield the final dihydroxy product. The method employs a thiolate-mediated demethylation, which offers a practical and less hazardous alternative to reagents like BBr₃ or HBr.[4]

Experimental Protocol:

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-acetyl-7-hydroxy-6-methoxy-2H-chromene (1.10 g, 5 mmol) in 15 mL of N,N-Dimethylformamide (DMF).

-

Add sodium hydroxide (B78521) (NaOH) pellets (0.40 g, 10 mmol).

-

-

Addition of Thiol Reagent:

-

Add 1-dodecanethiol (B93513) (2.4 mL, 10 mmol) to the mixture. This long-chain thiol is used to minimize the foul odor typically associated with demethylation reactions using thiols.[4][5]

-

-

Reaction Conditions:

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC (7:3 hexane:ethyl acetate) for the disappearance of the starting material.

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

-

Acidify the mixture to pH ~2-3 by the slow addition of 2 M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 3-acetyl-6,7-dihydroxy-2H-chromene.

-

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio | Theoretical Yield (g) |

| 3-Acetyl-7-hydroxy-6-methoxy-2H-chromene | 220.22 | 1.10 g | 5 | 1.0 | - |

| Sodium Hydroxide | 40.00 | 0.40 g | 10 | 2.0 | - |

| 1-Dodecanethiol | 202.40 | 2.4 mL (2.02 g) | 10 | 2.0 | - |

| 3-Acetyl-6,7-dihydroxy-2H-chromene | 206.20 | - | - | - | 1.03 |

Expected Yield: 70-85% based on reported thiolate-mediated demethylations.[4]

Visualizations

Caption: Overall synthetic workflow for the target molecule.

Caption: Plausible mechanism for the Baylis-Hillman type reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A convenient general synthesis of 3-substituted 2H-chromene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Practical demethylation of aryl methyl ethers using an odorless thiol reagent [pubmed.ncbi.nlm.nih.gov]